Computational Physicochemical Differentiation: logP and Molecular Weight Comparison of CAS 640290-21-7 vs. Structural Analogs
The target compound CAS 640290-21-7 (C20H24INO, MW 421.3 g/mol) displays a predicted logP of approximately 4.69 based on ZINC15 computational data for the analogous scaffold [1]. This logP value differentiates it from the 2-trifluoromethyl analog CAS 640290-20-6 (C21H24F3NO, MW 363.4 g/mol), which is expected to have a lower logP due to the electronegative CF3 group, and from the simpler 2-iodo-N-phenylbenzamide (Benodanil, C13H10INO, MW 323.13 g/mol), which has a lower molecular weight and reduced lipophilic bulk [2]. The higher calculated lipophilicity of CAS 640290-21-7 may influence membrane permeability and tissue distribution profiles distinct from these comparators. Direct experimental logP data for the target compound have not been published; all values are computational predictions [1].
| Evidence Dimension | Predicted lipophilicity (logP) and molecular weight |
|---|---|
| Target Compound Data | logP ~4.69 (computational); MW 421.3 g/mol |
| Comparator Or Baseline | 2-CF3 analog CAS 640290-20-6: MW 363.4 g/mol, predicted lower logP; Benodanil: MW 323.13 g/mol, logP ~3.3 (experimental) |
| Quantified Difference | MW increase of 58-98 Da vs. comparators; estimated ΔlogP +0.7 to +1.4 vs. Benodanil |
| Conditions | Computational predictions based on ZINC15 and PubChem data; no experimental logP available for target compound |
Why This Matters
Higher molecular weight and lipophilicity of CAS 640290-21-7 may confer differentiated pharmacokinetic or tissue-partitioning behavior relative to smaller 2-iodobenzamide analogs, a critical consideration when selecting compounds for in vivo imaging or therapeutic development programs.
- [1] ZINC15 Database. Substance ZINC000253681832. Predicted logP: 4.686. Accessed May 2026. View Source
- [2] NIST Chemistry WebBook. Benodanil (2-iodo-N-phenylbenzamide). CAS 15310-01-7. Molecular weight: 323.13 g/mol. View Source
